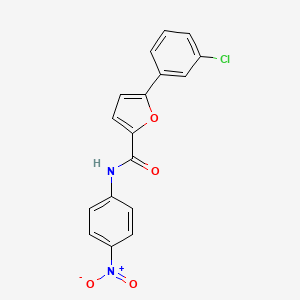
2-(2,5-dichlorophenyl)-5-(2-nitro-2-phenylvinyl)furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-dichlorophenyl)-5-(2-nitro-2-phenylvinyl)furan, also known as DCNP, is a chemical compound that has been widely used in scientific research for its unique properties. DCNP belongs to the furan family of compounds and is a derivative of cinnamic acid.
Mécanisme D'action
2-(2,5-dichlorophenyl)-5-(2-nitro-2-phenylvinyl)furan exerts its inhibitory effects on enzymes and proteins by binding to their active sites and blocking their activity. It has been shown to bind to the catalytic domain of PKC and PLA2, preventing them from phosphorylating their substrates. This compound has also been shown to disrupt the structure of lipid bilayers, which can affect the function of membrane-bound proteins.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, as well as to reduce inflammation in animal models of arthritis. This compound has also been shown to affect the function of the nervous system, including the release of neurotransmitters and the activity of ion channels.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2,5-dichlorophenyl)-5-(2-nitro-2-phenylvinyl)furan in lab experiments is its specificity for certain enzymes and proteins. This allows researchers to selectively inhibit the activity of these proteins without affecting other cellular processes. However, one limitation of using this compound is its potential toxicity, which can vary depending on the concentration and duration of exposure.
Orientations Futures
There are several future directions for research on 2-(2,5-dichlorophenyl)-5-(2-nitro-2-phenylvinyl)furan. One area of interest is the development of new derivatives of this compound that have improved specificity and reduced toxicity. Another area of interest is the use of this compound in the development of new therapies for cancer and inflammatory diseases. Finally, there is a need for further research on the mechanism of action of this compound and its effects on cellular processes.
Méthodes De Synthèse
2-(2,5-dichlorophenyl)-5-(2-nitro-2-phenylvinyl)furan can be synthesized using a variety of methods, but the most common method is the Knoevenagel condensation reaction. This reaction involves the reaction of 2,5-dichlorobenzaldehyde with nitrostyrene in the presence of a base catalyst such as piperidine. The resulting product is then treated with furfural to yield this compound.
Applications De Recherche Scientifique
2-(2,5-dichlorophenyl)-5-(2-nitro-2-phenylvinyl)furan has been widely used in scientific research as a tool to study the mechanism of action of various enzymes and proteins. It has been shown to inhibit the activity of certain enzymes such as protein kinase C (PKC) and phospholipase A2 (PLA2), which are involved in a variety of cellular processes such as signal transduction and inflammation. This compound has also been used to study the interaction between proteins and lipids, as well as the structure and function of cell membranes.
Propriétés
IUPAC Name |
2-(2,5-dichlorophenyl)-5-[(Z)-2-nitro-2-phenylethenyl]furan |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2NO3/c19-13-6-8-16(20)15(10-13)18-9-7-14(24-18)11-17(21(22)23)12-4-2-1-3-5-12/h1-11H/b17-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVORQAXWUTYPC-BOPFTXTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,5-dimethoxybenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5018381.png)
![2-(ethylthio)-4-[(5-iodo-2-furyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B5018386.png)
![2-chloro-N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5018394.png)




![N-cyclohexyl-4-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5018418.png)

![2-ethoxy-4-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B5018427.png)
![4-acetyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5018430.png)
![N-(2-methoxy-5-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B5018444.png)
![4-[(2-aminoethyl)amino]-N-(3-chlorophenyl)-3-nitrobenzamide](/img/structure/B5018450.png)
![2-ethyl-1-[2-methoxy-4-(methylthio)benzoyl]piperidine](/img/structure/B5018459.png)